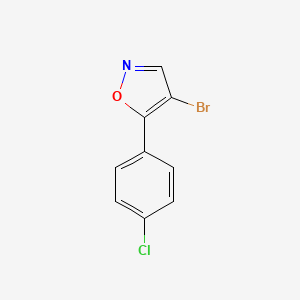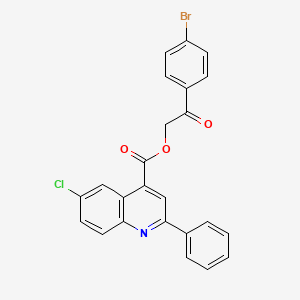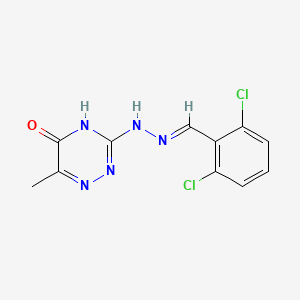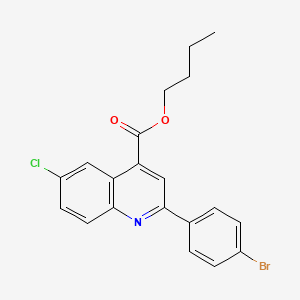
4-Bromo-5-(4-chlorophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-(4-clorofenil)isoxazol es un compuesto heterocíclico con la fórmula molecular C9H5BrClNO. Es un derivado del isoxazol, un anillo de cinco miembros que contiene tres átomos de carbono, un átomo de nitrógeno y un átomo de oxígeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 4-Bromo-5-(4-clorofenil)isoxazol se puede sintetizar mediante varios métodos. Un enfoque común implica la cicloadición dipolar 1,3 de óxidos de nitrilo con alquinos . Otro método incluye la reacción de hidroxilamina con 1,3-dicetonas o derivados del ácido propiolico . Estas reacciones generalmente requieren catalizadores y condiciones específicas para que se produzcan de manera eficiente.
Métodos de producción industrial: La producción industrial de 4-Bromo-5-(4-clorofenil)isoxazol a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de rutas sintéticas sin metales ha ganado atención debido a su naturaleza ecológica y rentabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Bromo-5-(4-clorofenil)isoxazol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos.
Reducción: Las reacciones de reducción pueden modificar los sustituyentes de bromo o cloro.
Sustitución: Los átomos de bromo y cloro se pueden sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción como la temperatura, el solvente y el catalizador juegan un papel crucial en la determinación de la eficiencia y el resultado de estas reacciones .
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales que reemplazan los átomos de bromo o cloro .
Aplicaciones Científicas De Investigación
4-Bromo-5-(4-clorofenil)isoxazol tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del 4-Bromo-5-(4-clorofenil)isoxazol implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas, receptores u otras proteínas, modulando su actividad y provocando varios efectos biológicos. Los objetivos y vías moleculares exactos dependen de la aplicación y el contexto específicos de uso .
Compuestos similares:
- 5-(Bromometil)-3-(4-clorofenil)isoxazol
- 4-Bromo-5-(4-metoxifenil)isoxazol
- 4-Bromo-5-(4-fluorofenil)isoxazol
Comparación: En comparación con estos compuestos similares, el 4-Bromo-5-(4-clorofenil)isoxazol es único debido a sus sustituyentes específicos (bromo y cloro) en el anillo isoxazol.
Comparación Con Compuestos Similares
- 5-(Bromomethyl)-3-(4-chlorophenyl)isoxazole
- 4-Bromo-5-(4-methoxyphenyl)isoxazole
- 4-Bromo-5-(4-fluorophenyl)isoxazole
Comparison: Compared to these similar compounds, 4-Bromo-5-(4-chlorophenyl)isoxazole is unique due to its specific substituents (bromine and chlorine) on the isoxazole ring.
Propiedades
Fórmula molecular |
C9H5BrClNO |
|---|---|
Peso molecular |
258.50 g/mol |
Nombre IUPAC |
4-bromo-5-(4-chlorophenyl)-1,2-oxazole |
InChI |
InChI=1S/C9H5BrClNO/c10-8-5-12-13-9(8)6-1-3-7(11)4-2-6/h1-5H |
Clave InChI |
HMBRYNDHGSOFHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NO2)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-heptadecyl-3-sulfo-3H-pyrazolo[1,5-a]benzimidazole-6-carboxylic acid](/img/structure/B12045499.png)


![1,1,1,3,3,3-hexafluoropropan-2-yl 4-[bis(4-chlorophenyl)methyl]piperazine-1-carboxylate](/img/structure/B12045521.png)
![1,3-Dimethyl-8-[(3-methylbenzyl)sulfanyl]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12045523.png)

![Dimethyl 4-{4-[(4-tert-butylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B12045543.png)



